methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure It features a pyrrole ring, a cyclohexyl group, and a chlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with a cyclohexyl-substituted pyrrole derivative under acidic conditions. The reaction is followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-(4-bromobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (4Z)-4-(4-fluorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Methyl (4Z)-4-(4-chlorobenzylidene)-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22ClNO3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
methyl (4Z)-4-[(4-chlorophenyl)methylidene]-1-cyclohexyl-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO3/c1-13-18(20(24)25-2)17(12-14-8-10-15(21)11-9-14)19(23)22(13)16-6-4-3-5-7-16/h8-12,16H,3-7H2,1-2H3/b17-12- |
InChI Key |
LMWFFQYQURKBPF-ATVHPVEESA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1C3CCCCC3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1C3CCCCC3)C(=O)OC |
Origin of Product |
United States |
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